molecular formula C8H7NOS B12979036 2-Methylbenzo[d]oxazole-5-thiol

2-Methylbenzo[d]oxazole-5-thiol

Cat. No.: B12979036
M. Wt: 165.21 g/mol
InChI Key: FCCSRWOMPBOKBI-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-5-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, with a thiol group at the 5-position and a methyl group at the 2-position. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzo[d]oxazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazole ring . Another method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]oxazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbenzo[d]oxazole-5-thiol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]oxazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxazole ring can interact with nucleic acids and enzymes, influencing biological pathways. These interactions contribute to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzo[d]oxazole-5-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-methyl-1,3-benzoxazole-5-thiol

InChI

InChI=1S/C8H7NOS/c1-5-9-7-4-6(11)2-3-8(7)10-5/h2-4,11H,1H3

InChI Key

FCCSRWOMPBOKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)S

Origin of Product

United States

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